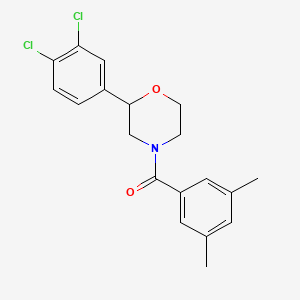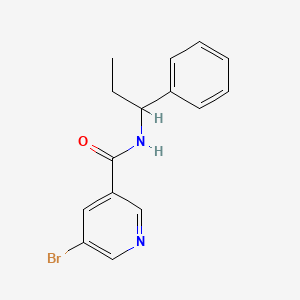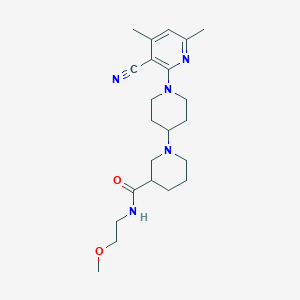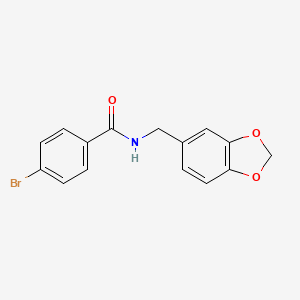
2-(3,4-dichlorophenyl)-4-(3,5-dimethylbenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-(3,5-dimethylbenzoyl)morpholine, commonly known as DCM, is a synthetic compound used in scientific research. It belongs to the class of morpholine derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of DCM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. DCM has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and has been found to induce apoptosis in cancer cells. DCM has also been found to inhibit the growth of fungi by disrupting the integrity of the fungal cell wall.
Biochemical and Physiological Effects:
DCM has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. DCM has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. In addition, DCM has been found to inhibit the growth of various cancer cell lines and has been found to have antifungal properties.
实验室实验的优点和局限性
DCM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DCM is also a fluorescent probe, making it useful for the detection of reactive oxygen species. However, DCM has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, the mechanism of action of DCM is not fully understood, which limits its potential applications.
未来方向
There are several future directions for research on DCM. One area of research is the development of new drugs based on the anticancer and antifungal properties of DCM. Another area of research is the use of DCM as a fluorescent probe for the detection of reactive oxygen species in living cells. In addition, further research is needed to fully understand the mechanism of action of DCM and its potential applications in the field of biochemistry and pharmacology.
合成方法
DCM can be synthesized through a multistep process involving the reaction between 3,4-dichloroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with morpholine in the presence of a catalyst to yield DCM. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
DCM has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species and has been found to have potential applications in the field of photodynamic therapy. DCM has also been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications. In addition, DCM has been found to have anticancer and antifungal properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-12-7-13(2)9-15(8-12)19(23)22-5-6-24-18(11-22)14-3-4-16(20)17(21)10-14/h3-4,7-10,18H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYEFPVGUDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)
![(3S*,5S*)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-1-(2-phenylethyl)-3-piperidinecarboxylic acid](/img/structure/B5317081.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)

![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)

![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)